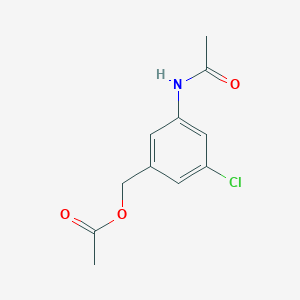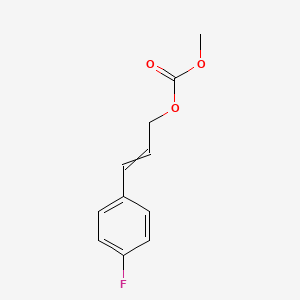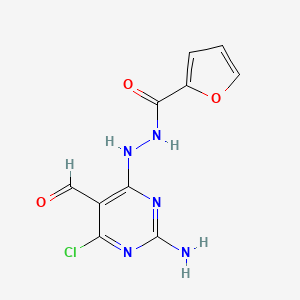
2-Furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide is a complex organic compound with a molecular formula of C9H8ClN5O3 This compound is characterized by the presence of a furan ring, a pyrimidine ring, and various functional groups including an amino group, a chloro group, and a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide typically involves multiple steps. One common method starts with the preparation of 2-furancarboxylic acid, which is then reacted with hydrazine to form 2-furancarboxylic acid hydrazide. This intermediate is further reacted with 2-amino-6-chloro-5-formyl-4-pyrimidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques such as refluxing, crystallization, and purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the formyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonds and van der Waals forces, with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furancarboxylic acid: A simpler compound with a similar furan ring structure.
2-Furancarboxylic acid hydrazide: An intermediate in the synthesis of the target compound.
5-Formyl-2-furancarboxylic acid: Another related compound with a formyl group on the furan ring
Uniqueness
2-Furancarboxylic acid, 2-(2-amino-6-chloro-5-formyl-4-pyrimidinyl)hydrazide is unique due to the combination of its functional groups and the presence of both furan and pyrimidine rings
Eigenschaften
Molekularformel |
C10H8ClN5O3 |
|---|---|
Molekulargewicht |
281.65 g/mol |
IUPAC-Name |
N'-(2-amino-6-chloro-5-formylpyrimidin-4-yl)furan-2-carbohydrazide |
InChI |
InChI=1S/C10H8ClN5O3/c11-7-5(4-17)8(14-10(12)13-7)15-16-9(18)6-2-1-3-19-6/h1-4H,(H,16,18)(H3,12,13,14,15) |
InChI-Schlüssel |
IIEAJFVQJSLSPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)NNC2=C(C(=NC(=N2)N)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


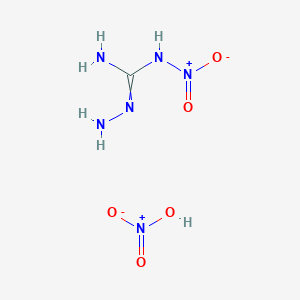

![Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]-](/img/structure/B14250402.png)
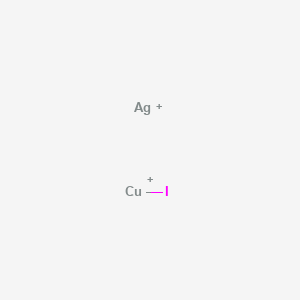
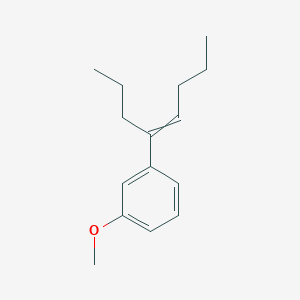
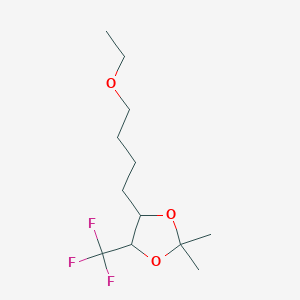
![4,7-Dimethylbicyclo[3.2.1]octan-6-one](/img/structure/B14250419.png)

![(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid](/img/structure/B14250442.png)

![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)
![Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-](/img/structure/B14250454.png)
